

# Cell culture contamination issues when using IT-143B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IT-143B

Cat. No.: B15564318

[Get Quote](#)

## Technical Support Center: IT-143B Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues when working with the **IT-143B** osteosarcoma cell line.

## Troubleshooting Guides

This section offers a systematic approach to identifying and resolving contamination in your **IT-143B** cell cultures.

### Issue 1: Sudden Cloudiness and/or Color Change in Culture Medium

Possible Cause: Bacterial or Yeast Contamination

Observations:

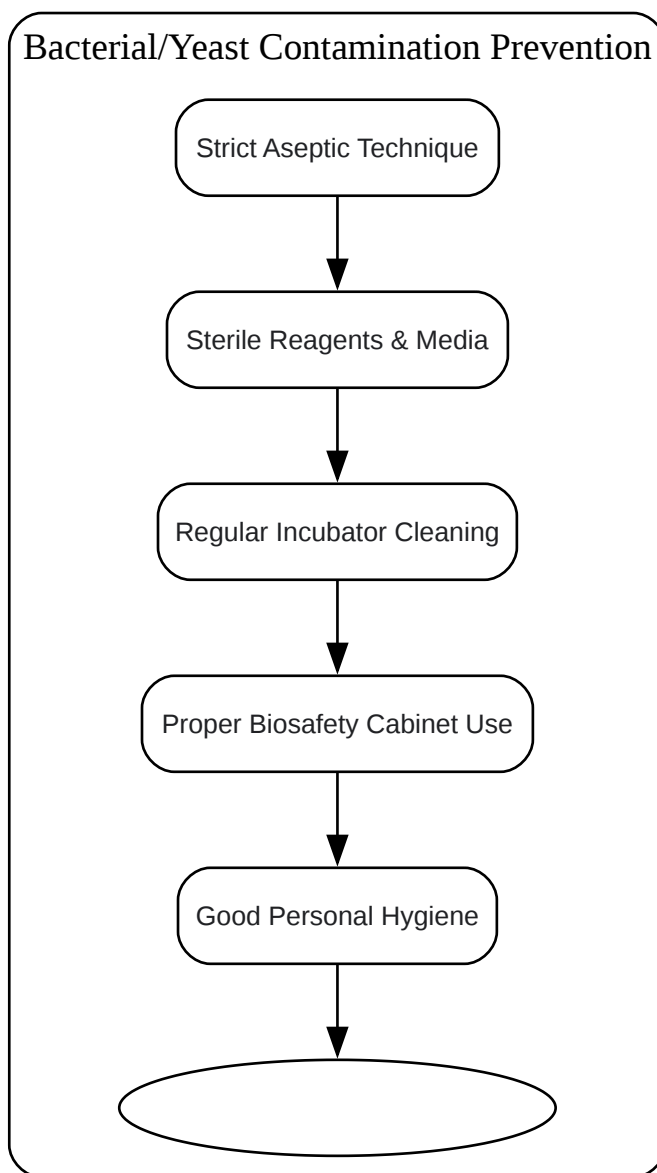
- **Bacterial Contamination:** The culture medium appears uniformly cloudy or turbid. A rapid drop in pH is common, causing the phenol red indicator in the medium to turn yellow. Under a microscope, you may see small, motile rod-shaped or spherical particles between the **IT-143B** cells.

- **Yeast Contamination:** The medium may become cloudy, and you might observe small, budding, spherical or oval particles, often in chains. The pH may initially remain stable but will increase in later stages.

#### Immediate Actions:

- **Isolate:** Immediately remove the contaminated flask or plate from the incubator to prevent cross-contamination to other cultures.
- **Verify:** Examine the culture under a phase-contrast microscope at high magnification to confirm the presence of bacteria or yeast.
- **Discard:** It is strongly recommended to discard the contaminated culture. Autoclave all contaminated flasks and media before disposal.
- **Decontaminate:** Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture. Use a 10% bleach solution followed by 70% ethanol.

#### Prevention Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for preventing bacterial and yeast contamination.

## Issue 2: Fuzzy Growth or Filaments in the Culture

Possible Cause: Fungal (Mold) Contamination

Observations: You may see white, gray, or black fuzzy growths, often floating on the surface of the medium or attached to the flask. Under the microscope, these appear as a network of thin,

multicellular filaments (hyphae). The pH of the medium may remain stable in the early stages but can change as the contamination becomes more severe.

#### Immediate Actions:

- **Isolate:** Immediately remove the contaminated flask.
- **Discard:** Fungal contamination is difficult to eliminate and poses a significant risk of spreading through airborne spores. It is highly recommended to discard the culture.
- **Thorough Decontamination:** Fungal spores are resilient. Decontaminate the entire incubator, biosafety cabinet, and surrounding area with a fungicide or a 10% bleach solution. Pay close attention to corners and hidden areas. Discard any shared reagents that may have been exposed.

#### Logical Relationship for Fungal Contamination Response:



[Click to download full resolution via product page](#)

Caption: Decision workflow upon detecting fungal contamination.

## Issue 3: Slow Growth, Changes in Cell Morphology, but No Visible Contaminants

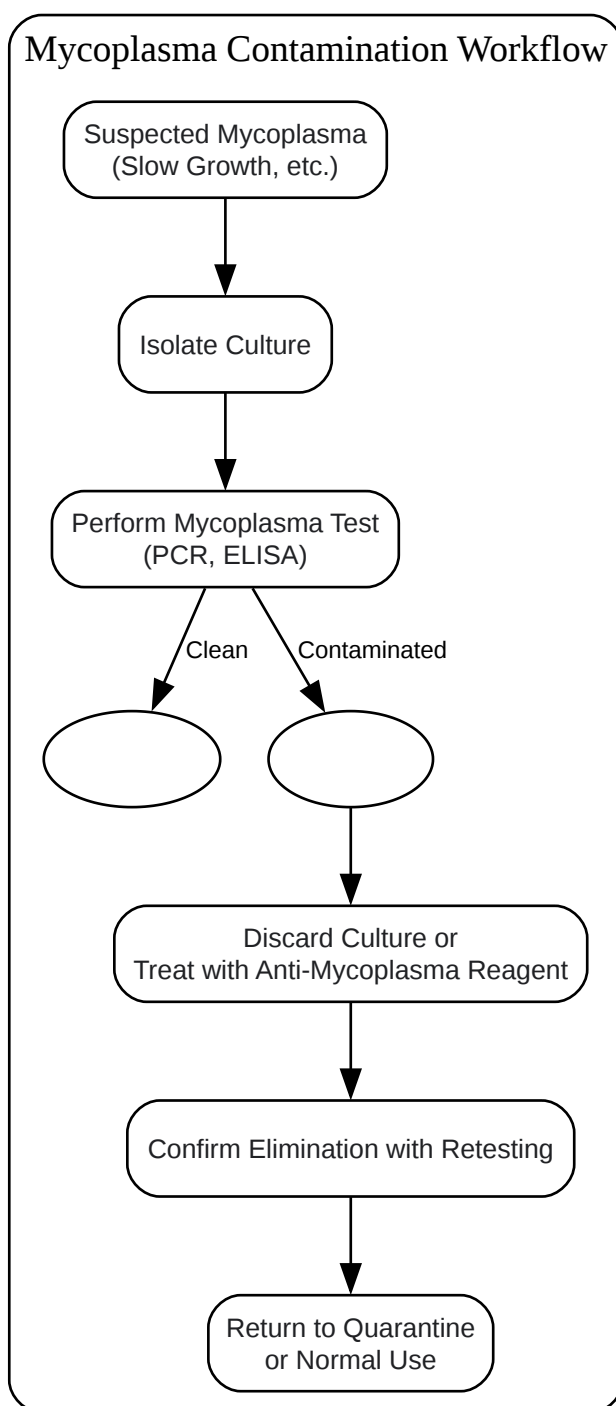
Possible Cause: Mycoplasma Contamination

Observations: **IT-143B** cells may show a reduced proliferation rate, changes in morphology (e.g., becoming more granular or detaching more easily), and decreased transfection efficiency. There will be no visible turbidity or pH change in the culture medium. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.

#### Immediate Actions:

- Isolate: Quarantine the suspected culture and any other cultures that may have been exposed.
- Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, ELISA, or a luminescence-based kit, to confirm the contamination.
- Elimination (with caution): If the cell line is irreplaceable, treatment with a specific anti-mycoplasma reagent may be attempted. However, it is often best to discard the contaminated cells and start with a fresh, certified mycoplasma-free stock.[\[1\]](#)[\[2\]](#)

Mycoplasma Detection and Elimination Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for detecting and managing mycoplasma contamination.

## Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I should be aware of when culturing **IT-143B** cells?

A1: The most common contaminants in cell culture, including for **IT-143B** cells, are bacteria, fungi (yeasts and molds), and mycoplasma.[3] Cross-contamination with other cell lines is also a significant concern.

Q2: How can I prevent contamination in my **IT-143B** cultures?

A2: Prevention is key. Always use strict aseptic technique, work in a certified biosafety cabinet, use sterile reagents and media, regularly clean your incubator and equipment, and wear appropriate personal protective equipment. It is also good practice to quarantine new cell lines and regularly test for mycoplasma.

Q3: Is it safe to use antibiotics in my **IT-143B** culture medium?

A3: While antibiotics like penicillin-streptomycin can be used as a prophylactic measure, their routine use is not always recommended. Antibiotics can mask low-level bacterial contamination and may lead to the development of antibiotic-resistant strains. Furthermore, some antibiotics can have off-target effects on cell metabolism and gene expression. If you choose to use antibiotics, it is advisable to periodically culture your cells without them to unmask any cryptic infections.

Q4: I suspect mycoplasma contamination. What are the best detection methods?

A4: The most reliable methods for mycoplasma detection are PCR-based assays, which are highly sensitive and specific.[4] Other methods include ELISA, which detects mycoplasma antigens, and DNA staining (e.g., with Hoechst or DAPI), which allows for visualization of mycoplasma DNA as small fluorescent particles on and around the cells.

Q5: Can I salvage a culture that is contaminated with bacteria or fungi?

A5: While there are protocols for treating bacterial and fungal contamination with high concentrations of antibiotics or antifungals, this is generally not recommended. The treatments can be harsh on the cells, and it is difficult to ensure complete eradication of the contaminant. The best and safest practice is to discard the contaminated culture and start over with a fresh, uncontaminated stock.

## Quantitative Data on Contamination

While specific contamination rates for the **IT-143B** cell line are not readily available, general cell culture contamination data provides a useful reference.

Contaminant Type	Estimated Prevalence in Cell Cultures	Common Species/Genera	Key Characteristics
Mycoplasma	11% - 35% <a href="#">[1]</a> <a href="#">[5]</a>	M. orale, M. hyorhinis, M. arginini, M. fermentans, M. hominis, A. laidlawii <a href="#">[6]</a>	No visible turbidity, alters cell metabolism and growth <a href="#">[1]</a>
Bacteria	Varies widely	Staphylococcus, Pseudomonas, E. coli, Bacillus <a href="#">[7]</a> <a href="#">[8]</a>	Turbid medium, rapid pH drop (yellow medium) <a href="#">[7]</a>
Fungi (Yeast & Mold)	Less common than bacteria	Candida, Aspergillus, Penicillium, Cladosporium <a href="#">[8]</a> <a href="#">[9]</a>	Visible colonies, filamentous growth, potential pH changes

## Experimental Protocols

### Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

- Cell culture supernatant from your **IT-143B** culture (cells should be near confluency).
- Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/negative controls).
- Sterile, nuclease-free microcentrifuge tubes.
- Micropipettes and sterile, nuclease-free tips.



- Thermal cycler.
- Gel electrophoresis equipment and reagents.

#### Methodology:

- Sample Preparation:
  - Collect 1 mL of the culture supernatant from your **IT-143B** cells.
  - Centrifuge at 200 x g for 5 minutes to pellet any cells.
  - Transfer the supernatant to a new sterile tube and heat at 95°C for 5-10 minutes to lyse any mycoplasma present and release their DNA. This will be your test sample.
- PCR Reaction Setup:
  - In a sterile PCR tube, prepare the reaction mix according to the kit manufacturer's protocol. This typically involves adding the master mix, primers, and a small volume (1-2 µL) of your heat-treated supernatant.
  - Prepare a positive control reaction using the provided positive control DNA.
  - Prepare a negative control reaction using nuclease-free water instead of your sample.
- Thermal Cycling:
  - Place the PCR tubes in a thermal cycler.
  - Run the cycling program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
- Analysis of Results:
  - Run the PCR products on a 1.5-2% agarose gel.
  - Visualize the DNA bands under UV light.

- A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band of the same size, and the negative control should show no band.

## Protocol 2: Elimination of Bacterial Contamination (for irreplaceable cultures only)

Disclaimer: This procedure is a last resort and may not be 100% effective. It can also impact the characteristics of your **IT-143B** cells.

### Materials:

- Contaminated **IT-143B** cell culture.
- Sterile Phosphate-Buffered Saline (PBS).
- High-concentration antibiotic solution (e.g., a combination of penicillin-streptomycin at 5-10 times the normal concentration, or a broad-spectrum antibiotic like ciprofloxacin).
- Fresh, sterile culture medium.

### Methodology:

- Wash the Cells:
  - Aspirate the contaminated medium from the culture flask.
  - Gently wash the cell monolayer two to three times with sterile PBS to remove as many bacteria as possible.
- Antibiotic Treatment:
  - Add fresh culture medium containing the high concentration of antibiotics to the flask.
  - Incubate the cells for 24-48 hours.
- Recovery and Observation:

- After the treatment period, remove the antibiotic-containing medium.
- Wash the cells again with sterile PBS.
- Add fresh culture medium without antibiotics.
- Culture the cells for several passages in antibiotic-free medium, closely monitoring for any signs of recurring contamination.
- Verification:
  - After at least two passages in antibiotic-free medium, perform a sterility test by taking an aliquot of the culture supernatant and incubating it in a nutrient broth to see if any bacteria grow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. Elimination of mycoplasmas from infected cell lines using antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 7. The Bacterial Contamination of Allogeneic Bone and Emergence of Multidrug-Resistant Bacteria in Tissue Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cell culture contamination issues when using IT-143B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564318#cell-culture-contamination-issues-when-using-it-143b]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)